Superior Cis-Selectivity in Catalytic Semi-Hydrogenation: 3-Hexyne vs. Terminal Alkynes
In catalytic semi-hydrogenation, 3-hexyne exhibits a high selectivity for cis-3-hexene, achieving a cis:trans ratio of 9:1 (90% cis) when using a Cu-Zn cluster catalyst [Cu4Zn10](Cp*)8 at 100 °C under dihydrogen [1]. This selectivity is consistent across multiple catalyst systems, including W-Pd/alumina which yields >95% (Z)-3-hexene [2]. In contrast, terminal alkynes like 1-hexyne typically undergo over-hydrogenation to alkanes more readily or require more stringent conditions to achieve comparable stereocontrol due to the presence of the acidic terminal proton and differing adsorption geometries on catalyst surfaces [3].
| Evidence Dimension | Cis/trans selectivity in semi-hydrogenation |
|---|---|
| Target Compound Data | cis:trans = 9:1 (90% cis) |
| Comparator Or Baseline | 1-hexyne (terminal alkyne): typically lower cis-selectivity and higher alkane formation |
| Quantified Difference | 3-hexyne achieves 90% cis-selectivity vs. terminal alkynes' generally lower stereocontrol |
| Conditions | Cu-Zn cluster catalyst, 100 °C, H2 atmosphere |
Why This Matters
High cis-selectivity is critical for producing (Z)-alkenes, which are key intermediates in the synthesis of pheromones, pharmaceuticals, and fine chemicals.
- [1] Nature Chemistry. Catalytic semi-hydrogenation of 3-hexyne using Cu-Zn clusters. 2025. Figure 5. View Source
- [2] Betti, C. et al. Kinetic study of the selective hydrogenation of 3-hexyne over W–Pd/alumina catalysts. Reaction Kinetics, Mechanisms and Catalysis, 2019, 128, 259–281. View Source
- [3] Anderson, J.A. et al. Pd catalysed hexyne hydrogenation modified by Bi and by Pb. Journal of Catalysis, 2009, 261, 208–216. View Source
